molecular formula C13H16ClNO3 B3016834 6-(2-Chloro-benzoylamino)-hexanoic acid CAS No. 317841-32-0

6-(2-Chloro-benzoylamino)-hexanoic acid

Cat. No.: B3016834
CAS No.: 317841-32-0
M. Wt: 269.73
InChI Key: QHWGGDIMBONNGY-UHFFFAOYSA-N
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Description

Contextualization within Amide-Containing Fatty Acid Derivatives and Chlorinated Aromatic Scaffolds

To understand the significance of 6-(2-Chloro-benzoylamino)-hexanoic acid, it is essential to first consider its constituent parts. The molecule is fundamentally an amide-containing fatty acid derivative. Fatty acid amides (FAAs) are a class of lipids formed when a fatty acid is linked to an amine. wikipedia.orggerli.com In nature, these molecules play crucial roles in cellular signaling. wikipedia.orgnih.gov For instance, N-arachidonoylethanolamine, also known as anandamide (B1667382), is a well-known FAA that acts as an endogenous cannabinoid, while oleamide (B13806) has been identified as a signaling molecule that induces sleep. nih.govnih.gov The biological activity of these compounds is often regulated by enzymes like fatty acid amide hydrolase (FAAH), which breaks them down. wikipedia.orgnih.gov The core structure of this compound, with its six-carbon hexanoic acid chain linked via an amide bond, places it firmly within this biologically relevant class of molecules.

The second key feature is the chlorinated aromatic scaffold, specifically the 2-chlorobenzoyl group. Aromatic rings are common structures in drug molecules and chemical probes. The addition of a chlorine atom, an electron-withdrawing group, can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability. researchgate.net In medicinal chemistry, aryl halides (including chlorinated aromatic compounds) are exceptionally useful as they can serve as synthetic handles for cross-coupling reactions, allowing for the late-stage diversification of complex molecules. acs.org Chlorinated scaffolds are also incorporated into fluorescent probes to study interactions with biological macromolecules like DNA. nih.gov Therefore, the 2-chloro-benzoyl portion of the molecule provides a site for potential biological interactions and a versatile point for synthetic modification.

By integrating the fatty acid amide backbone with a chlorinated aromatic ring, this compound emerges as a hybrid structure with potential for diverse applications in biochemical and pharmacological research.

PropertyValue
Molecular FormulaC13H16ClNO3
Molecular Weight270.72 g/mol
CAS Number35167-93-4
Chemical ClassAmide-Containing Fatty Acid Derivative
Key Structural FeaturesHexanoic acid chain, Amide linkage, 2-chlorophenyl ring

Overview of its Academic Research Significance as a Synthetic Intermediate and Probe Scaffold

The academic research significance of this compound stems from its utility as both a synthetic intermediate and a probe scaffold, enabling the creation of more elaborate molecules for targeted biological investigation.

As a synthetic intermediate , this compound serves as a valuable building block. Its bifunctional nature—possessing a terminal carboxylic acid and a stable amide-linked aromatic group—allows for sequential chemical modifications. The carboxylic acid can be readily converted into esters, amides, or other functional groups to attach it to different molecular entities. For example, similar structures based on 6-aminohexanoic acid are used in multi-step syntheses to produce active pharmaceutical ingredients. google.com The chlorinated aromatic ring can also be modified through various organic reactions, providing a route to a library of related compounds for structure-activity relationship (SAR) studies.

Application AreaDescription of UseRelevant Principle
Synthetic IntermediateUsed as a starting material or building block in multi-step syntheses to create more complex molecules, including potential active pharmaceutical ingredients. google.comThe molecule's bifunctional nature (carboxylic acid and modifiable aromatic ring) allows for versatile chemical elaboration.
Chemical Probe DevelopmentServes as a core structure (scaffold) for designing probes to study biological targets. The chlorinated aromatic group can act as a binding element, and the acid linker can be attached to reporter tags. nih.govrsc.orgThe scaffold's modularity facilitates the systematic optimization of probe properties for specific biological questions.
Fragment-Based ScreeningThe compound itself or its derivatives can be used in fragment-based drug discovery to identify initial binding interactions with a target protein, which can then be optimized into more potent leads.The molecule's intermediate complexity and defined chemical features make it suitable as a starting point for exploring protein binding sites. nih.gov
Structure-Activity Relationship (SAR) StudiesServes as a parent compound for the synthesis of a library of analogues where the chloro-position, linker length, or other features are varied to understand how structural changes affect biological activity.Systematic modification of the scaffold helps to identify key interactions between the molecule and its biological target, guiding the design of more effective compounds. researchgate.net

Properties

IUPAC Name

6-[(2-chlorobenzoyl)amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c14-11-7-4-3-6-10(11)13(18)15-9-5-1-2-8-12(16)17/h3-4,6-7H,1-2,5,8-9H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWGGDIMBONNGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCCCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 2 Chloro Benzoylamino Hexanoic Acid and Structural Analogs

Strategies for Amide Bond Formation at the Hexanoic Acid Moiety

The crucial step in the synthesis of 6-(2-chloro-benzoylamino)-hexanoic acid is the formation of the amide linkage. This can be achieved through various methods, ranging from classical coupling techniques to more advanced catalytic systems.

Classical Peptide Coupling Reagent Approaches

A common and well-established method for forming amide bonds, particularly in peptide synthesis, is the use of coupling reagents. These reagents activate the carboxylic acid group of 2-chlorobenzoic acid, making it susceptible to nucleophilic attack by the amino group of 6-aminohexanoic acid.

One of the earliest and most widely used classes of coupling reagents is the carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then reacts with the amine to form the amide bond. To enhance the efficiency of the reaction and suppress side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often employed.

Phosphonium and aminium/uronium salt-based reagents are also extensively used due to their high efficiency and the generation of water-soluble byproducts, which simplifies purification. Common examples include Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU). These reagents activate the carboxylic acid by forming an active ester, which readily reacts with the amine.

Coupling ReagentAdditiveTypical Solvent(s)Key Features
DCCHOBtDichloromethane (DCM), Dimethylformamide (DMF)Inexpensive, forms insoluble dicyclohexylurea (DCU) byproduct.
DICHOBtDCM, DMFSimilar to DCC, but the diisopropylurea byproduct is more soluble.
HBTU/TBTUHOBt, DIPEADMF, N-Methyl-2-pyrrolidone (NMP)High coupling efficiency, water-soluble byproducts.
PyBOPDIPEADMF, NMPRapid reactions, less hazardous byproducts than BOP.

Advanced Amidation Techniques for Carboxylic Acid Derivatives

In recent years, more atom-economical and environmentally benign methods for amide bond formation have been developed. These "advanced amidation techniques" often involve catalytic processes that avoid the use of stoichiometric coupling reagents.

Catalytic direct amidation, where a carboxylic acid and an amine are coupled directly with the removal of water, is a highly desirable green alternative. Boronic acid derivatives have emerged as effective catalysts for this transformation. The mechanism is believed to involve the formation of a reactive acylboronate species.

Another advanced approach is the use of microwave-assisted synthesis. Microwave irradiation can significantly accelerate the reaction rates of direct amidation, often without the need for a catalyst or with only a catalytic amount of a benign substance. This method can lead to higher yields in shorter reaction times compared to conventional heating.

Enzymatic methods, employing enzymes such as lipases, also offer a green and highly selective route to amide bond formation. These reactions are typically carried out under mild conditions and can exhibit high chemo- and regioselectivity.

Introduction and Manipulation of the 2-Chlorobenzoyl Moiety

The 2-chlorobenzoyl group is a key structural feature of the target molecule. Its introduction can be achieved either by starting with a pre-functionalized benzoic acid derivative or by performing a regioselective chlorination.

Regioselective Chlorination of Benzoic Acid Derivatives

The synthesis of 2-chlorobenzoic acid, a precursor to the 2-chlorobenzoyl moiety, can be achieved through the regioselective chlorination of benzoic acid. Directed ortho-metalation is a powerful strategy for achieving such regioselectivity. In this approach, the carboxylic acid group directs a metalating agent, such as an organolithium reagent, to the ortho position, which can then be quenched with a chlorine source.

Palladium-catalyzed C-H activation has also been developed for the ortho-halogenation of benzoic acids. These methods often employ a directing group to achieve high regioselectivity under milder conditions than traditional electrophilic aromatic substitution, which tends to favor para-substitution.

Acylation Strategies with 2-Chlorobenzoyl Chloride or Related Reagents

The most direct method for introducing the 2-chlorobenzoyl moiety is through acylation of 6-aminohexanoic acid with 2-chlorobenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution. Typically, the reaction is carried out in the presence of a base, such as triethylamine (B128534) or an aqueous solution of sodium hydroxide (B78521) (the Schotten-Baumann reaction), to neutralize the hydrochloric acid byproduct and to deprotonate the amino group, enhancing its nucleophilicity.

A closely related approach is described in a Taiwanese patent for the synthesis of 6-(2-chloro-benzyloxycarbonylamino)-hexanoic acid. In this procedure, the sodium salt of 6-aminohexanoic acid, generated in situ from the hydrolysis of ε-caprolactam, is reacted with 2-chlorobenzyl chloroformate. This method provides a template for the acylation of 6-aminohexanoic acid under aqueous basic conditions.

Acylating AgentBaseSolventTypical Reaction Conditions
2-Chlorobenzoyl chlorideTriethylamine, PyridineDichloromethane, TetrahydrofuranAnhydrous, room temperature
2-Chlorobenzoyl chlorideSodium hydroxideWater/Organic co-solventSchotten-Baumann conditions, biphasic
2-Chlorobenzyl chloroformateSodium hydroxideWaterRoom temperature to slightly elevated

Preparation of Hexanoic Acid Backbones

The 6-aminohexanoic acid backbone is a readily available starting material. The most common industrial synthesis of 6-aminohexanoic acid involves the hydrolysis of ε-caprolactam. mdpi.com This ring-opening reaction can be catalyzed by either acid or base. Basic hydrolysis, for instance with sodium hydroxide, directly yields the sodium salt of 6-aminohexanoic acid, which can be used in subsequent acylation reactions without isolation. google.com

Alternatively, biocatalytic routes for the synthesis of 6-aminohexanoic acid are being explored as more sustainable alternatives. These methods can involve the use of engineered microorganisms or isolated enzymes to convert renewable feedstocks into 6-aminohexanoic acid. nih.gov

Synthesis of Substituted Hexanoic Acid Precursors

The hexanoic acid backbone is a fundamental component, and its synthesis can be achieved through various established chemical routes. A common strategy involves the oxidation of corresponding primary alcohols or aldehydes. For instance, 1-hexanol (B41254) can be oxidized to hexanoic acid. Another approach involves the oxidative cleavage of unsaturated fatty acids, where longer-chain molecules like linoleic acid can be cleaved to yield hexanoic acid among other products. prepchem.com The synthesis of substituted precursors allows for the introduction of various functionalities along the six-carbon chain, which can be critical for developing structural analogs.

General synthetic strategies for hexanoic acid often employ readily available starting materials and oxidizing agents. For example, a green chemistry approach utilizes diphenyl diselenide as a catalyst with hydrogen peroxide to oxidize hexanal (B45976) to hexanoic acid with high yield. chemicalbook.com These methods provide the foundational hexanoic acid structure required for subsequent amidation with 2-chlorobenzoyl chloride or a related activated derivative to form the final compound.

Table 1: Selected Synthetic Methods for Hexanoic Acid Precursors

Starting Material Reagents/Catalyst Product Key Features
1-Hexanol Oxidizing Agents (e.g., KMnO₄, H₂CrO₄) Hexanoic acid Standard oxidation of a primary alcohol.
Hexanal Diphenyl diselenide, H₂O₂ Hexanoic acid A "green chemistry" approach with high efficiency. chemicalbook.com
Linoleic acid Sodium orthovanadate, H₂O₂ Hexanoic acid Oxidative cleavage of an unsaturated fatty acid. prepchem.com

Enzymatic and Biocatalytic Routes to Chiral Hexanoic Acid Derivatives

Biocatalysis offers a powerful alternative to traditional chemical synthesis for producing chiral compounds, providing high stereoselectivity under mild reaction conditions. nih.govnih.gov For hexanoic acid derivatives, enzymatic methods can be employed to generate enantiomerically pure precursors, which are invaluable for studying stereospecific interactions in biological systems.

Enzymatic strategies typically involve either the kinetic resolution of a racemic mixture or the asymmetric synthesis from a prochiral substrate. nih.gov

Kinetic Resolution: This involves the use of enzymes, such as lipases or hydrolases, that selectively react with one enantiomer in a racemic mixture of a hexanoic acid ester. For example, the hydrolysis of racemic ethyl 2-bromohexanoate using a lipase (B570770) could yield (S)-2-bromohexanoic acid while leaving the (R)-ethyl ester unreacted, allowing for their separation. mdpi.com Lipases are particularly effective for the selective acylation or hydrolysis of chiral alcohols and esters. nih.gov

Asymmetric Synthesis: This approach uses enzymes like ketoreductases (KREDs) or oxidases to convert a prochiral substrate into a single chiral enantiomer. For instance, a prochiral keto-hexanoic acid could be stereoselectively reduced by a KRED to produce a specific chiral hydroxy-hexanoic acid, a versatile intermediate for further synthesis. nih.gov

These biocatalytic methods are increasingly favored for their reduced environmental impact and their ability to generate high-purity chiral building blocks that are difficult to access through conventional chemistry. nih.govresearchgate.net

Table 2: Enzymatic Strategies for Chiral Hexanoic Acid Derivatives

Enzymatic Approach Enzyme Class Substrate Type Chiral Product
Kinetic Resolution Lipases, Hydrolases Racemic hexanoic acid ester Enantiomerically pure acid and ester. mdpi.com
Asymmetric Reduction Ketoreductases (KREDs) Prochiral keto-hexanoic acid Chiral hydroxy-hexanoic acid. nih.gov
Asymmetric Oxidation Oxidases Racemic hydroxy-hexanoic acid Chiral keto-hexanoic acid and remaining hydroxy enantiomer.

Design and Synthesis of Labeled and Modified Analogs

Isotopic Labeling Strategies for Mechanistic Studies

Isotopic labeling is an indispensable tool for elucidating the mechanisms of action, metabolic pathways, and target interactions of bioactive molecules. nih.govbohrium.com By replacing specific atoms in this compound with their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N), the compound can be traced and distinguished from its endogenous counterparts using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov

The synthesis of labeled analogs requires the use of isotopically enriched starting materials. For example:

¹³C-Labeling: Using ¹³C-labeled hexanoic acid or 2-chlorobenzoic acid as precursors would allow the introduction of a carbon label into either the aliphatic chain or the aromatic ring. This is particularly useful for NMR studies to probe structural changes upon binding to a biological target.

¹⁵N-Labeling: The amide nitrogen can be labeled using ¹⁵N-ammonia or a related nitrogen source during the synthesis of 6-aminohexanoic acid, allowing for the study of amide bond stability and interactions.

²H-Labeling (Deuterium): Introducing deuterium (B1214612) in place of hydrogen, especially at metabolically labile positions, can slow down metabolism (the "kinetic isotope effect"). This can help identify sites of metabolic modification and prolong the compound's activity for study.

These labeled compounds are crucial in well-defined experiments with recombinant enzymes or in cellular systems to provide detailed mechanistic insights that would otherwise be difficult to obtain. nih.govresearchgate.net

Table 3: Isotopic Labeling Strategies and Applications

Isotope Potential Labeling Position Precursor Primary Application
¹³C Carboxyl group of hexanoic acid ¹³C-labeled hexanoic acid NMR-based structural and binding studies.
¹³C Aromatic ring ¹³C-labeled 2-chlorobenzoic acid Tracing the benzoyl moiety in metabolic studies.
¹⁵N Amide nitrogen 6-(¹⁵N)-aminohexanoic acid Studying amide bond dynamics and hydrogen bonding.

Introduction of Reporter Groups for Biochemical Probes

To visualize and identify the cellular targets of this compound, modified analogs containing chemical reporter groups can be synthesized. nih.gov This strategy involves a two-step process where a small, minimally perturbing functional group—the reporter—is incorporated into the molecule. This reporter group does not significantly alter the molecule's biological activity but serves as a chemical handle for subsequent covalent attachment to a probe molecule (e.g., a fluorophore for imaging or biotin (B1667282) for affinity purification). nih.gov

This approach relies on bioorthogonal chemistry, where the reporter and the probe react selectively and efficiently with each other under biological conditions without interfering with native cellular processes. nih.gov

Commonly used reporter groups and their corresponding reactions include:

Azides (-N₃): These can be introduced into the hexanoic acid chain or the benzoyl ring. Azides react specifically with alkyne-containing probes via the copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry").

Alkynes (-C≡CH): Terminal or internal alkynes can be incorporated and subsequently reacted with azide-functionalized probes.

Activated Alkenes: Groups like trans-cyclooctenes can be installed and react rapidly with tetrazine-containing probes via an inverse-electron-demand Diels-Alder reaction. nih.gov

By synthesizing an analog of this compound that includes one of these reporters, researchers can perform experiments to visualize its subcellular localization or to isolate and identify its binding partners using proteomic techniques. nih.gov

Table 4: Reporter Groups for Biochemical Probes

Reporter Group Bioorthogonal Reaction Probe Functionality Application
Azide (B81097) Azide-Alkyne Cycloaddition Alkyne Fluorescence imaging, affinity purification. nih.gov
Terminal Alkyne Azide-Alkyne Cycloaddition Azide Target identification via proteomics. nih.gov

Advanced Spectroscopic and Chromatographic Characterization of 6 2 Chloro Benzoylamino Hexanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of a molecule's three-dimensional structure. A complete analysis of 6-(2-Chloro-benzoylamino)-hexanoic acid would necessitate a suite of one-dimensional and two-dimensional NMR experiments.

One-Dimensional NMR (¹H, ¹³C) Spectral Analysis

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the aromatic ring, the aliphatic hexanoic acid chain, the amide N-H proton, and the carboxylic acid O-H proton. The chemical shifts (δ) would indicate the electronic environment of each proton, while the signal multiplicity (e.g., singlet, doublet, triplet) would reveal the number of adjacent protons, and the integration would correspond to the number of protons giving rise to the signal.

Similarly, the ¹³C NMR spectrum would display separate resonances for each unique carbon atom in the molecule, including the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons, and the aliphatic carbons of the hexanoic acid backbone.

Hypothetical ¹H NMR Data for this compound: This table is a hypothetical representation and is not based on experimental data.

Chemical Shift (ppm) Multiplicity Integration Assignment
~12.0 br s 1H -COOH
~8.5 t 1H -NH-
~7.8 dd 1H Aromatic H
~7.4-7.5 m 3H Aromatic H
~3.4 q 2H -CH₂-NH-
~2.3 t 2H -CH₂-COOH
~1.7 m 2H -CH₂-
~1.5 m 2H -CH₂-

Hypothetical ¹³C NMR Data for this compound: This table is a hypothetical representation and is not based on experimental data.

Chemical Shift (ppm) Assignment
~178 -COOH
~167 -C(O)NH-
~135 Aromatic C-Cl
~131 Aromatic C
~130 Aromatic C
~129 Aromatic C
~127 Aromatic C
~126 Aromatic C
~40 -CH₂-NH-
~34 -CH₂-COOH
~29 -CH₂-
~26 -CH₂-

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms and understanding the spatial arrangement of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons within the hexanoic acid chain and within the 2-chlorobenzoyl group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. This would be vital for connecting the 2-chlorobenzoyl moiety to the hexanoic acid chain via the amide bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would identify protons that are close to each other in space, even if they are not directly bonded. This data is essential for determining the three-dimensional conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Weight Confirmation

HRMS is a powerful technique for determining the precise molecular weight of a compound and, consequently, its elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique suitable for analyzing polar and thermally labile molecules like this compound. In positive ion mode, the molecule would likely be observed as the protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. High-resolution measurement of the mass-to-charge ratio (m/z) of these ions would allow for the calculation of the exact elemental formula, confirming the presence of chlorine through its characteristic isotopic pattern.

Expected HRMS Data for this compound: This table is a theoretical calculation and is not based on experimental data.

Ion Calculated m/z ([¹²C₁₃¹H₁₆³⁵Cl¹⁴N¹⁶O₃])
[M+H]⁺ 270.0891

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

GC-MS is a standard method for separating and identifying volatile and semi-volatile compounds. To analyze this compound by GC-MS, derivatization of the carboxylic acid group (e.g., to its methyl ester) would likely be necessary to increase its volatility. This analysis would be instrumental in assessing the purity of a sample and identifying any volatile impurities from the synthesis process.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for:

The O-H stretch of the carboxylic acid.

The N-H stretch of the amide group.

The C=O stretches of the carboxylic acid and the amide.

C-H stretches of the aromatic and aliphatic portions.

The C-Cl stretch of the chlorobenzoyl group.

Hypothetical FTIR Data for this compound: This table is a hypothetical representation and is not based on experimental data.

Wavenumber (cm⁻¹) Assignment
3300-2500 O-H stretch (carboxylic acid)
~3300 N-H stretch (amide)
~1700 C=O stretch (carboxylic acid)
~1650 C=O stretch (amide I)
~1550 N-H bend (amide II)
~1600, ~1475 C=C stretches (aromatic)
2950-2850 C-H stretches (aliphatic)

Infrared (IR) Spectroscopy for Amide and Carboxylic Acid Signatures

Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups within the this compound molecule. The spectrum is characterized by distinct absorption bands corresponding to the vibrations of the secondary amide and carboxylic acid moieties.

The carboxylic acid O–H bond gives rise to a very broad absorption band, typically spanning from 2500 to 3300 cm⁻¹. libretexts.org This broadening is a result of strong hydrogen bonding between carboxylic acid molecules, which form dimers in the solid state. The carbonyl (C=O) stretch of the carboxylic acid group typically appears as a strong band between 1710 and 1760 cm⁻¹. libretexts.org For dimeric carboxylic acids, this peak is commonly observed around 1710 cm⁻¹. libretexts.org

The secondary amide group also presents characteristic absorption bands. The N-H stretching vibration is typically observed in the region of 3300 cm⁻¹. The amide I band, which is primarily due to the C=O stretching vibration, is a very strong absorption found between 1630 and 1680 cm⁻¹. The amide II band, resulting from a combination of N-H bending and C-N stretching, appears between 1520 and 1570 cm⁻¹. Additional significant peaks include C-O stretching of the carboxylic acid (1320-1210 cm⁻¹) and stretches from the aromatic ring. spectroscopyonline.com

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch2500 - 3300Broad, Strong
AmideN-H Stretch~3300Medium
Carboxylic AcidC=O Stretch1710 - 1760Strong
AmideC=O Stretch (Amide I)1630 - 1680Strong
AmideN-H Bend (Amide II)1520 - 1570Medium
Aromatic RingC=C Stretch1450 - 1600Medium-Weak
Carboxylic AcidC-O Stretch1210 - 1320Medium

Raman Spectroscopy for Complementary Structural Information

Raman spectroscopy serves as a valuable complement to IR spectroscopy, providing insights into the molecule's structural framework. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. This makes it particularly effective for analyzing non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy can clearly identify the vibrations of the aromatic ring and the carbon-carbon bonds of the hexanoic acid backbone. The C=O stretching vibrations of both the amide and carboxylic acid groups are also Raman active, typically appearing in the 1610-1740 cm⁻¹ range. sapub.org Aromatic ring vibrations, including the ring "breathing" mode, are often prominent in Raman spectra, appearing in the 990-1100 cm⁻¹ region. sapub.org Studies on various carboxylic acids have shown that polymerization and ionization significantly affect the carbonyl frequency observed in Raman spectra. ias.ac.inrsc.org

Table 2: Expected Raman Shifts for this compound

Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹)
Aliphatic C-HC-H Stretch2800 - 3000
Aromatic C-HC-H Stretch3000 - 3100
Carboxylic Acid / AmideC=O Stretch1610 - 1740
AmideAmide I~1674
Aromatic RingC=C Stretch / Ring Modes1450 - 1610
Aromatic RingRing Breathing990 - 1100

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for determining the purity of this compound and for isolating it from starting materials, by-products, and degradation products. High-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), are the most widely used techniques for this purpose. nih.gov

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

HPLC is a cornerstone technique for the purity evaluation of pharmaceutical compounds. nih.gov For a molecule like this compound, which possesses both polar (carboxylic acid, amide) and non-polar (aromatic ring, alkyl chain) features, reversed-phase HPLC (RP-HPLC) is the most suitable method.

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase. sielc.com The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile, with a small amount of an acid (e.g., formic acid or phosphoric acid) to ensure the carboxylic acid group remains protonated for consistent retention. sielc.com

Detection can be achieved through various methods. Given the presence of the benzoyl group, UV detection at a wavelength around 254 nm is highly effective. d-nb.info For more universal detection, especially for impurities that may lack a UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed. Coupling HPLC with a mass spectrometer (LC-MS) provides both separation and mass information, aiding in the identification of unknown impurities. shimadzu.com

Table 3: Typical Reversed-Phase HPLC Parameters for Analysis

ParameterCondition
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Elution ModeGradient or Isocratic
Flow Rate1.0 mL/min
DetectionUV at ~254 nm
Injection Volume10 µL

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Trace Analysis

For the detection and quantification of trace-level impurities, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers superior sensitivity, resolution, and speed compared to conventional HPLC. who.int This is particularly critical for controlling potentially genotoxic impurities (PGIs), which may be present at parts-per-million (ppm) levels. nih.govresearchgate.net

UPLC systems use columns with smaller particle sizes (typically <2 µm), which results in sharper peaks and significantly shorter analysis times. rsc.org The coupling to a tandem mass spectrometer (MS/MS) allows for highly selective and sensitive detection. Using an electrospray ionization (ESI) source, the analyte is ionized before entering the mass spectrometer. The MS/MS capability, often operating in Multiple Reaction Monitoring (MRM) mode, involves selecting a specific parent ion, fragmenting it, and monitoring for a specific daughter ion. This process provides exceptional specificity, filtering out background noise and enabling quantification at very low concentrations. nih.govnih.gov This method is invaluable for ensuring the quality and safety of active pharmaceutical ingredients by controlling harmful impurities to levels stipulated by regulatory guidelines. nih.gov

Table 4: Illustrative UPLC-MS/MS Parameters for Trace Impurity Analysis

ParameterCondition
ColumnUPLC C18 (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Flow Rate0.3 - 0.5 mL/min
Ionization SourceElectrospray Ionization (ESI), Negative or Positive Mode
MS ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (Q1)[M-H]⁻ or [M+H]⁺ for the target impurity
Product Ion (Q3)Specific fragment ion of the impurity

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov This technique provides precise data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. It also elucidates the packing of molecules in the crystal lattice and identifies intermolecular interactions such as hydrogen bonds. nih.gov

While the specific crystal structure of this compound is not publicly available, analysis of related structures, such as N-(2-chlorobenzoyl)-2-nitrobenzenesulfonamide, provides valuable insights. nih.gov In such structures, the amide group is typically planar. The conformation is influenced by the substituents on the aromatic rings, with significant torsion angles observed between the planes of the rings and the amide linker. nih.govnih.gov

For this compound, a crystal structure would be expected to show extensive hydrogen bonding. The carboxylic acid groups would likely form centrosymmetric dimers via strong O-H···O hydrogen bonds. Additionally, the amide N-H group could act as a hydrogen bond donor, and the amide C=O as an acceptor, leading to the formation of chains or sheets that stabilize the crystal lattice. The flexible hexanoic acid chain could adopt various conformations to optimize crystal packing.

Table 5: Expected Structural Parameters from X-ray Crystallography (based on related structures)

ParameterDescriptionExpected Value / Feature
Amide C=O Bond LengthDouble bond character of the carbonyl~1.23 Å
Amide C-N Bond LengthPartial double bond character~1.33 Å
Carboxylic Acid C=O Bond LengthCarbonyl in a hydrogen-bonded dimer~1.25 Å
Carboxylic Acid C-OH Bond LengthSingle bond in a hydrogen-bonded dimer~1.31 Å
Dihedral AngleTorsion between aromatic ring and amide planeVariable, can be significantly twisted
Hydrogen BondingIntermolecular interactionsCarboxylic acid dimers (O-H···O), Amide chains (N-H···O)

Chemical Reactivity and Derivatization Strategies of the 6 2 Chloro Benzoylamino Hexanoic Acid Scaffold

Functionalization at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for the introduction of various molecular entities, making it a primary site for derivatization.

Esterification of the carboxylic acid moiety is a common strategy to enhance the lipophilicity of a molecule, which can be particularly useful in the design of prodrugs to improve membrane permeability. The reaction of 6-(2-chloro-benzoylamino)-hexanoic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is expected to yield the corresponding ester. This transformation can also be achieved using reagents like trimethylchlorosilane in methanol, which has been shown to be effective for the esterification of various amino acids.

Amidation of the carboxylic acid provides a means to conjugate this compound to amines, peptides, or other bioactive molecules. Standard peptide coupling reagents, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC) in the presence of a base like triethylamine (B128534) and an activator like 4-dimethylaminopyridine (B28879) (DMAP), can facilitate the formation of an amide bond between the carboxylic acid and a primary or secondary amine.

Table 1: Representative Conditions for Esterification and Amidation of Carboxylic Acids

TransformationReagents and ConditionsProduct TypePotential Application
EsterificationAlcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), HeatAlkyl EsterProdrug, Increased Lipophilicity
AmidationAmine, EDAC, DMAP, Triethylamine, DichloromethaneN-Substituted AmideBioconjugation, Peptide Synthesis

For reactions with less nucleophilic partners or to achieve higher yields, the carboxylic acid can be converted to a more reactive intermediate, such as an acyl halide or an activated ester. Treatment of this compound with thionyl chloride (SOCl₂) or oxalyl chloride is a standard method to produce the corresponding acyl chloride. ctppc.org This highly reactive intermediate can then readily react with a variety of nucleophiles, including alcohols, amines, and thiols, to form esters, amides, and thioesters, respectively.

Activated esters, such as N-hydroxysuccinimide (NHS) esters, are another class of reactive intermediates that are particularly useful for bioconjugation reactions due to their relative stability in aqueous media compared to acyl chlorides. The formation of an NHS ester can be accomplished by reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC).

Table 2: Reagents for the Synthesis of Reactive Carboxylic Acid Derivatives

DerivativeReagentsKey Features
Acyl ChlorideThionyl chloride (SOCl₂) or Oxalyl chlorideHighly reactive, sensitive to moisture
Activated Ester (NHS)N-hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC)More stable than acyl chlorides, suitable for bioconjugation

Transformations Involving the Amide Linkage

The amide bond in this compound is generally stable, but the nitrogen atom can still participate in further reactions, and the bond itself can be cleaved under specific conditions.

N-alkylation of the amide nitrogen introduces a substituent, which can modulate the molecule's steric and electronic properties. This transformation can be challenging due to the decreased nucleophilicity of the amide nitrogen compared to an amine. However, under basic conditions using a strong base like sodium hydride to deprotonate the amide, followed by the addition of an alkyl halide, N-alkylation can be achieved. monash.edu Phase-transfer catalysis has also been employed for the N-alkylation of amides. monash.edu

N-acylation of the amide is less common but can be performed using a strong acylating agent under forcing conditions.

The amide bond is robust under physiological conditions, a key feature for many biologically active molecules. However, it can be hydrolyzed back to the constituent carboxylic acid (2-chlorobenzoic acid) and amine (6-aminohexanoic acid) under strong acidic or basic conditions, typically with heating. The rate of hydrolysis is influenced by the steric and electronic environment of the amide bond. For N-benzoyl amino acids, the hydrolysis kinetics have been studied, providing insights into the stability of this type of amide linkage. nih.gov

Modification and Derivatization of the Chlorobenzoyl Aromatic Ring

The 2-chlorobenzoyl moiety offers opportunities for derivatization through modification of the aromatic ring. The chlorine substituent can be replaced through nucleophilic aromatic substitution or participate in cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) on the chlorobenzene (B131634) ring typically requires strong activation by electron-withdrawing groups ortho or para to the leaving group. In the case of this compound, the benzoyl group is meta-directing and deactivating, making classical SNAr reactions with nucleophiles challenging.

A more versatile approach for modifying the aromatic ring is through palladium-catalyzed cross-coupling reactions. The chlorine atom can serve as a handle for reactions such as the Suzuki coupling (with boronic acids), Buchwald-Hartwig amination (with amines), and Sonogashira coupling (with terminal alkynes). These reactions allow for the introduction of a wide variety of substituents, including alkyl, aryl, amino, and alkynyl groups, onto the aromatic ring, providing a powerful tool for generating a library of analogs. rsc.orgnih.gov

Table 3: Potential Cross-Coupling Reactions for the Chlorobenzoyl Moiety

Reaction NameCoupling PartnerCatalyst System (Typical)Introduced Substituent
Suzuki CouplingAryl or Vinyl Boronic AcidPd(PPh₃)₄, Base (e.g., Na₂CO₃)Aryl or Vinyl Group
Buchwald-Hartwig AminationPrimary or Secondary AminePd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu)Amino Group
Sonogashira CouplingTerminal AlkynePd Catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, Base (e.g., Et₃N)Alkynyl Group

Electrophilic Aromatic Substitution Reactions

The 2-chlorobenzoyl moiety of this compound is amenable to electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of additional substituents onto the aromatic ring. masterorganicchemistry.commasterorganicchemistry.comlibretexts.orgyoutube.com The regiochemical outcome of these reactions is dictated by the directing effects of the existing substituents: the chloro group and the acylamino group.

The chlorine atom is a deactivating, ortho, para-directing group. organicchemistrytutor.comsavemyexams.comyoutube.com This means that while it slows down the rate of electrophilic attack compared to benzene (B151609), it directs incoming electrophiles to the positions ortho and para to itself. Conversely, the acylamino group is an activating, ortho, para-directing group. organicchemistrytutor.comsavemyexams.comyoutube.com The activating nature of the acylamino group generally outweighs the deactivating effect of the chlorine, making the ring more susceptible to substitution than chlorobenzene itself.

Considering the positions on the aromatic ring of this compound, the C4 and C6 positions are ortho and para to the activating acylamino group, respectively. The C3 and C5 positions are meta to the acylamino group. The C3 position is ortho to the chloro group, and the C5 position is para to the chloro group. Therefore, electrophilic substitution is expected to occur predominantly at the C4 and C6 positions, with the major product depending on the specific electrophile and reaction conditions.

Reaction Reagents and Conditions Major Products Minor Products
Nitration HNO₃, H₂SO₄4-Nitro-6-(2-chloro-benzoylamino)-hexanoic acid6-Nitro-6-(2-chloro-benzoylamino)-hexanoic acid
Halogenation Br₂, FeBr₃ or Cl₂, AlCl₃4-Bromo-6-(2-chloro-benzoylamino)-hexanoic acid or 4-Chloro-6-(2-chloro-benzoylamino)-hexanoic acid6-Bromo-6-(2-chloro-benzoylamino)-hexanoic acid or 6-Chloro-6-(2-chloro-benzoylamino)-hexanoic acid
Friedel-Crafts Acylation RCOCl, AlCl₃4-Acyl-6-(2-chloro-benzoylamino)-hexanoic acid6-Acyl-6-(2-chloro-benzoylamino)-hexanoic acid

Cross-Coupling Chemistries for Diverse Aryl Substitutions

The chloro substituent on the aromatic ring serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, alkyl, and alkynyl groups. nih.govresearchgate.netorganic-chemistry.orgwikipedia.orgthieme-connect.denih.govwikipedia.orgjk-sci.comwikipedia.orgorganic-chemistry.orglibretexts.orgorganic-chemistry.orglibretexts.orgorganic-chemistry.orgacs.orgyoutube.comlibretexts.orgrsc.org These reactions are pivotal for creating libraries of analogues with diverse functionalities.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the 2-chloro-benzoyl moiety and an organoboron compound. A variety of boronic acids and esters can be employed to introduce substituted phenyl rings, heteroaromatic systems, and other unsaturated fragments.

Buchwald-Hartwig Amination: This powerful method facilitates the formation of carbon-nitrogen bonds, replacing the chlorine atom with a primary or secondary amine. wikipedia.orgjk-sci.comorganic-chemistry.orglibretexts.orgacs.org This allows for the synthesis of a diverse array of N-aryl and N-heteroaryl derivatives.

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon triple bond by coupling the aryl chloride with a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.orgrsc.org This is a valuable tool for introducing alkynyl moieties that can serve as handles for further modifications, such as click chemistry.

Heck Reaction: In the Heck reaction, the aryl chloride is coupled with an alkene to form a new carbon-carbon double bond. wikipedia.orgorganic-chemistry.orgyoutube.comlibretexts.org This reaction is useful for the synthesis of stilbene-like structures and other vinylated derivatives.

Cross-Coupling Reaction Typical Catalytic System Coupling Partner Product Type
Suzuki-Miyaura Pd(OAc)₂, SPhos, K₃PO₄Arylboronic acidBiaryl derivative
Buchwald-Hartwig Pd₂(dba)₃, RuPhos, NaOtBuPrimary or secondary amineN-Aryl amine derivative
Sonogashira Pd(PPh₃)₂Cl₂, CuI, Et₃NTerminal alkyneArylalkyne derivative
Heck Pd(OAc)₂, P(o-tol)₃, Et₃NAlkeneVinylated aryl derivative

Selective Introduction of Bioorthogonal Linkers and Tags

The carboxylic acid functionality and the potential for modification of the aromatic ring provide avenues for the selective introduction of bioorthogonal linkers and tags. rsc.orgthermofisher.comnih.govmedium.comcsmres.co.uk These modifications are crucial for applications in chemical biology, enabling the study of molecular interactions in complex biological systems.

Click Chemistry Adaptations

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and selective method for bioconjugation. rsc.orgmedium.comcsmres.co.uk The this compound scaffold can be readily adapted for click chemistry by introducing either an azide (B81097) or an alkyne functionality.

The terminal carboxylic acid can be converted to an amide with an amino-alkyne or an amino-azide, or to an ester with an alcohol-containing alkyne or azide. Alternatively, the aromatic ring, after a Sonogashira coupling, could bear an alkyne ready for reaction with an azide-containing molecule.

Functionalization Strategy Reagents and Conditions Resulting Bioorthogonal Handle
Carboxylic Acid Modification (Amide) 1. EDC, NHS2. Propargylamine or 3-Azidopropan-1-amineTerminal Alkyne or Azide
Carboxylic Acid Modification (Ester) 1. DCC, DMAP2. Propargyl alcohol or 3-Azidopropan-1-olTerminal Alkyne or Azide
Aromatic Ring Modification Sonogashira coupling with Trimethylsilylacetylene, followed by deprotectionTerminal Alkyne

Photoactivatable Group Incorporations

Photoactivatable groups, also known as photocages, can be incorporated into the this compound scaffold to enable spatiotemporal control over its activity or binding. google.comnih.govresearchgate.netacs.orgnih.govnih.govpurdue.edumdpi.comnih.govnih.govnih.govsemanticscholar.orgresearchgate.net Upon irradiation with light of a specific wavelength, these groups are cleaved, releasing the active molecule.

Benzophenone (B1666685) Derivatives: The 2-chlorobenzoyl moiety can be replaced with a benzophenone-containing acyl group. Benzophenones are photoactivatable crosslinkers that, upon UV irradiation, can form covalent bonds with nearby molecules, making them useful for photoaffinity labeling studies. mdpi.comnih.govnih.gov

Diazirine-Containing Moieties: Diazirines are small, highly reactive photoactivatable groups that generate carbenes upon irradiation. nih.govpurdue.edunih.govsemanticscholar.orgresearchgate.net A diazirine-containing benzoic acid could be used in the initial synthesis to replace the 2-chlorobenzoyl group, or a diazirine-functionalized aryl group could be introduced via a cross-coupling reaction.

Photoactivatable Group Incorporation Strategy Activation Wavelength Reactive Species Generated
Benzophenone Synthesis from a benzophenone carboxylic acid~350-360 nmTriplet biradical
Diazirine Synthesis from a diazirine-containing benzoic acid or cross-coupling~350-380 nmCarbene

Structure Activity Relationship Sar Investigations of 6 2 Chloro Benzoylamino Hexanoic Acid and Analogs

Impact of Benzoyl Ring Substitutions on Ligand-Target Interactions

The benzoyl moiety of 6-(2-chloro-benzoylamino)-hexanoic acid serves as a crucial recognition element. Modifications to this aromatic ring, particularly the nature and position of its substituents, can dramatically alter the compound's binding affinity and selectivity for its target.

Positional Effects of the Chlorine Atom

The placement of the chlorine atom on the benzoyl ring is a critical determinant of the molecule's biological activity. While specific quantitative data for the 6-(benzoylamino)-hexanoic acid series is not extensively available in the public domain, general principles of medicinal chemistry suggest that the ortho (2-), meta (3-), and para (4-) positions will confer distinct properties to the molecule.

The ortho-position, as seen in the parent compound, places the bulky and electronegative chlorine atom in close proximity to the amide linker. This can induce a specific conformational bias, potentially pre-organizing the molecule for optimal interaction with a binding pocket. The steric hindrance introduced by the ortho-substituent can also shield the amide bond from enzymatic degradation, thereby influencing the compound's pharmacokinetic profile. Comparative studies of positional isomers are essential to quantify these effects. For instance, a hypothetical study comparing the inhibitory concentration (IC50) of the three isomers against a specific target could reveal the optimal substitution pattern.

Table 1: Hypothetical Putative Activity of Chlorine Positional Isomers

Compound Chlorine Position Putative Activity (IC50, µM)
Analog 1 2- (ortho) 1.5
Analog 2 3- (meta) 5.2
Analog 3 4- (para) 3.8

Note: This data is illustrative and not based on experimental results.

Steric and Electronic Contributions of Aromatic Modifications

Beyond the chlorine atom, the introduction of other substituents on the benzoyl ring allows for a fine-tuning of both steric and electronic properties. The steric bulk, shape, and electronic nature (electron-donating or electron-withdrawing) of these substituents can significantly impact ligand-target interactions.

Steric Effects: The size and shape of a substituent influence how the ligand fits into its binding site. Bulky groups, such as a tert-butyl group, may enhance binding if they can occupy a corresponding hydrophobic pocket. Conversely, they can lead to a loss of activity if they clash with the protein surface. A systematic variation of substituent size, often quantified by parameters like the Taft steric parameter (Es), can map the steric tolerance of the binding site.

Electronic Effects: The electronic properties of substituents, described by the Hammett constant (σ), modify the electron distribution within the benzoyl ring and the amide linkage. Electron-withdrawing groups, like a nitro group (NO2), can enhance the hydrogen-bonding acidity of the amide N-H, potentially leading to stronger interactions with hydrogen bond acceptors in the target protein. Conversely, electron-donating groups, such as a methoxy (B1213986) group (OCH3), can increase the electron density of the aromatic ring, which may be favorable for interactions with electron-deficient regions of the target.

A Hansch analysis, a quantitative structure-activity relationship (QSAR) method, can be employed to correlate the biological activity of a series of analogs with their physicochemical parameters, including steric (Es) and electronic (σ) properties, as well as lipophilicity (logP).

Table 2: Physicochemical Parameters and Hypothetical Putative Activity of Benzoyl Ring Analogs

Substituent (R) Hammett Constant (σ) Taft Steric Parameter (Es) Lipophilicity (logP) Putative Activity (IC50, µM)
H 0.00 0.00 2.15 10.5
2-Cl 0.23 -0.97 2.85 1.5
4-CH3 -0.17 -1.24 2.69 4.2
4-OCH3 -0.27 -0.55 2.11 6.8
4-NO2 0.78 -2.52 2.03 2.1

Note: This data is illustrative and not based on experimental results.

Role of the Hexanoic Acid Chain in Molecular Recognition

The 6-aminohexanoic acid portion of the molecule acts as a flexible linker or spacer, allowing the benzoyl "warhead" to orient itself optimally within the binding site. The length and conformation of this chain are critical for establishing effective molecular recognition.

Effects of Alkyl Chain Length Variation

The length of the alkyl chain connecting the amide and carboxylic acid groups plays a pivotal role in positioning the terminal carboxylate for key interactions, such as forming salt bridges with positively charged amino acid residues (e.g., lysine (B10760008) or arginine) in the target protein. A systematic variation of the chain length can reveal the optimal distance required for these interactions. Chains that are too short may not allow the molecule to span the distance between anchoring points, while chains that are too long may introduce an entropic penalty upon binding due to their increased flexibility.

Studies on related N-acyl-amino acids have shown that the optimal chain length is highly target-dependent. For instance, in a hypothetical scenario, varying the number of methylene (B1212753) units (n) in N-(2-chlorobenzoyl)-ω-amino acids could yield a parabolic relationship with biological activity.

Table 3: Hypothetical Effect of Alkyl Chain Length on Putative Activity

Compound (n=number of CH2 units) Chain Length Putative Activity (Ki, nM)
N-(2-chlorobenzoyl)-glycine (n=1) 1 >1000
N-(2-chlorobenzoyl)-β-alanine (n=2) 2 520
N-(2-chlorobenzoyl)-4-aminobutanoic acid (n=3) 3 150
N-(2-chlorobenzoyl)-5-aminopentanoic acid (n=4) 4 85
This compound (n=5) 5 50
N-(2-chlorobenzoyl)-7-aminoheptanoic acid (n=6) 6 120

Note: This data is illustrative and not based on experimental results.

Introduction of Branched or Cyclic Moieties

Incorporating branching or cyclic structures into the hexanoic acid chain can have profound effects on the molecule's conformational flexibility and its interaction with the target.

Branched Moieties: Introducing alkyl branches on the chain can restrict its conformational freedom, which can be entropically favorable for binding if the resulting conformation is the bioactive one. However, steric hindrance from the branches can also disrupt binding if they are not well-accommodated by the target. A study on esters of 6-aminohexanoic acid as skin permeation enhancers found that chain branching had a negative influence on activity, suggesting that a linear chain was optimal for interacting with the lipid components of the stratum corneum. nih.gov This highlights the importance of the specific biological context.

Cyclic Moieties: Replacing the flexible hexanoic acid chain with a more rigid cyclic structure, such as a cyclohexane (B81311) or piperidine (B6355638) ring, can significantly pre-organize the molecule into a specific conformation. This can lead to a substantial increase in binding affinity if the constrained conformation matches the binding site's requirements. Cyclic structures can also improve metabolic stability and cell permeability. The conformational analysis of cyclic glutamic acid analogues has been used to probe the active site of vitamin K-dependent carboxylase, demonstrating the utility of this approach in mapping binding site topography. nih.gov

Table 4: Hypothetical Impact of Chain Modification on Putative Activity

Moiety Modification Putative Activity (Relative Binding Affinity)
Hexanoic acid Linear 1.0
3-Methylhexanoic acid Branched 0.7
Cyclohexanecarboxylic acid Cyclic 2.5

Note: This data is illustrative and not based on experimental results.

Conformational Analysis and its Correlation with Putative Activity Profiles

The three-dimensional shape, or conformation, of this compound is a critical factor in its ability to bind to a biological target. The molecule possesses several rotatable bonds, allowing it to adopt a multitude of conformations in solution. However, it is likely that only one or a small subset of these conformations is "bioactive," meaning it is the shape that the molecule adopts when it binds to its target.

Computational modeling and experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for studying the conformational preferences of flexible molecules. nih.govnih.gov For instance, the crystal structure of the related compound, 6-(2-chloroacetamido)hexanoic acid, reveals a twisted conformation in the solid state. researchgate.net The molecular packing is stabilized by hydrogen bonds between the amide groups and between the carboxylic acid groups. researchgate.net While the solid-state structure may not be identical to the bioactive conformation in solution, it provides valuable insights into the molecule's intrinsic conformational tendencies.

A key feature of 6-(2-chloroacetamido)hexanoic acid's structure is the cis conformation of the ClCH2-CONH bond, which is thought to be favored by an intramolecular electrostatic interaction between the chlorine and the amide hydrogen. researchgate.net This suggests that the ortho-chloro substituent in this compound may similarly influence the conformation around the amide bond, potentially favoring a specific orientation of the benzoyl ring relative to the hexanoic acid chain.

By combining conformational analysis with SAR data, a 3D-QSAR model, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), can be developed. nih.govresearchgate.netfrontiersin.org Such models can generate a 3D map that highlights the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are predicted to enhance or diminish activity. This information is invaluable for the rational design of new, more potent analogs.

Rational Design Principles for Modulating Putative Molecular Interactions

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in research pertaining to the specific compound this compound and its analogs. As of the current date, there are no detailed structure-activity relationship (SAR) studies, rational design investigations, or molecular interaction data available for this particular molecule or a closely related series of derivatives.

The core structure, 6-aminohexanoic acid, is a known compound, primarily recognized for its clinical use as an antifibrinolytic agent. It functions by inhibiting the conversion of plasminogen to plasmin, a key enzyme in the breakdown of fibrin (B1330869) clots. However, the addition of the 2-chloro-benzoyl group to the aminohexanoic acid backbone creates a distinct chemical entity for which specific biological targets and molecular interactions have not been characterized in the accessible scientific literature.

Consequently, without foundational research identifying a putative biological target and initial activity data, it is not possible to delineate rational design principles for modulating its molecular interactions. The scientific process of rational drug design is contingent upon understanding how a lead compound interacts with its molecular target. This typically involves:

Identification of a Biological Target: Determining the specific protein, enzyme, or receptor with which the compound interacts to elicit a biological response.

Characterization of the Binding Site: Using techniques such as X-ray crystallography or computational modeling to understand the three-dimensional structure of the binding pocket.

Analysis of Molecular Interactions: Identifying the key hydrogen bonds, hydrophobic interactions, electrostatic interactions, and other forces that govern the binding of the compound to its target.

Systematic Structural Modification: Synthesizing and testing analogs of the lead compound to probe the effects of various structural changes on binding affinity and activity.

As no such data exists for this compound, the creation of data tables and a detailed discussion of rational design principles as requested cannot be fulfilled at this time. Further foundational research is required to establish the necessary biological and structural context for such an analysis.

Molecular Interactions and Mechanistic Hypotheses for the 6 2 Chloro Benzoylamino Hexanoic Acid Scaffold

Exploration of Potential Enzyme Inhibitory Activities Based on Structural Motifs

The architecture of 6-(2-chloro-benzoylamino)-hexanoic acid shares hallmark features with known classes of enzyme inhibitors, suggesting a potential for broad biological activity.

A primary area of investigation for this scaffold is its similarity to inhibitors of histone deacetylases (HDACs), a class of enzymes crucial to epigenetic regulation. mdpi.com HDAC inhibitors (HDACis) are recognized as important therapeutic agents, particularly in oncology. mdpi.com The canonical pharmacophore model for zinc-dependent HDACis consists of three key components: a cap group that interacts with the surface of the enzyme's active site, a linker region that occupies the catalytic tunnel, and a zinc-binding group (ZBG) that chelates the essential Zn²⁺ ion in the active site. tandfonline.comtandfonline.com

The this compound structure can be mapped to this model:

Cap Group: The "2-chloro-benzoyl" moiety serves as the cap group. This aromatic structure can engage in interactions with amino acid residues at the rim of the HDAC active site tunnel. tandfonline.com

Linker: The "hexanoic acid" chain provides a flexible linker of appropriate length to span the active site channel.

Zinc-Binding Group (ZBG): The terminal carboxylic acid can act as a ZBG. While less potent than the more common hydroxamic acid or benzamide (B126) groups found in many clinical HDACis, carboxylic acids are known to coordinate with the active site zinc ion. tandfonline.com

This structural parallel suggests that this compound could function as an inhibitor of zinc-dependent HDACs, likely targeting Class I and II enzymes which share a highly conserved active site structure. mdpi.comnih.gov The specific chlorine substitution on the benzoyl cap may also play a role in conferring selectivity for certain HDAC isoforms.

Table 1: Comparison of this compound with a General HDACi Pharmacophore

Pharmacophore ComponentGeneral Function in HDAC InhibitionCorresponding Moiety in the Subject Compound
Cap Group Interacts with surface residues, contributes to potency and selectivity.2-Chlorobenzoyl group
Linker Spans the active site channel, connects cap to ZBG.-(CH₂)₅- chain of hexanoic acid
Zinc-Binding Group (ZBG) Chelates the catalytic Zn²⁺ ion, essential for inhibitory activity.Carboxylic acid (-COOH)

Beyond HDACs, the central amide bond and associated structures in this compound suggest potential interactions with other enzyme classes that recognize or hydrolyze amide linkages.

Fatty Acid Amide Hydrolase (FAAH): FAAH is a serine hydrolase responsible for degrading endogenous fatty acid amides like anandamide (B1667382) and oleamide (B13806). pnas.orgnih.gov Inhibitors of FAAH often mimic the structure of these endogenous substrates. nih.gov The combination of a fatty acid-like chain (hexanoic acid) and an amide bond in the subject compound makes FAAH a plausible, albeit hypothetical, target.

Amidohydrolases: This broad class of enzymes catalyzes the hydrolysis of amide bonds. nih.gov The stability of the benzoyl amide in the subject compound would influence whether it acts as a substrate or an inhibitor for enzymes like acetylpolyamine amidohydrolase, which is structurally related to HDACs. nih.gov

Hypothesized Binding Modes and Active Site Interactions

Based on its structural relevance to HDAC inhibitors, the hypothesized binding mode of this compound within an HDAC active site would involve several key interactions. The long aliphatic chain of the hexanoic acid linker would likely occupy the hydrophobic tunnel leading to the catalytic center. nih.gov

The terminal carboxylate group would coordinate with the Zn²⁺ ion, a hallmark interaction for most HDAC inhibitors. nih.gov This coordination is typically stabilized by hydrogen bonds with adjacent histidine and aspartate residues within the active site. nih.gov The benzoyl group would sit at the surface, where the chlorine atom could form specific hydrophobic or halogen-bond interactions with surface residues, potentially influencing isoform selectivity. For instance, differences in the residues lining the active site entrance between HDAC isoforms could lead to preferential binding. mdpi.com

In the context of other potential targets like FAAH, the binding mode would be different. For FAAH, inhibitors often engage a catalytic triad (B1167595) of serine, serine, and lysine (B10760008) residues. pnas.org The compound might position its hexanoic acid tail within the enzyme's acyl chain binding pocket, with the amide group oriented towards the catalytic serine residues.

Role as a Proteomics Research Biochemical

Compounds with defined structural motifs and potential enzyme inhibitory activity serve as valuable tools in chemical biology and proteomics research. The this compound scaffold can be utilized in several ways:

Affinity-Based Probes: The carboxylic acid terminus can be functionalized to immobilize the molecule on a solid support (e.g., agarose (B213101) beads). This affinity matrix could then be used in "pull-down" experiments to isolate and identify binding partners from cell lysates, including potential enzyme targets like HDACs or other amide-binding proteins.

Competitive Binding Assays: The compound could be used as a competitor in assays designed to screen for new inhibitors of a known target. For example, in a screen for novel HDAC inhibitors, it could serve as a reference compound or a competitor to displace a fluorescently labeled probe from the enzyme's active site. mdpi.com

Target Deconvolution: If the compound demonstrates a specific cellular phenotype, proteomics approaches (e.g., thermal proteome profiling or activity-based protein profiling) could be employed to identify the specific protein target(s) responsible for that effect.

Investigation of its Utility as a Molecular Probe for Specific Biological Pathways

A selective enzyme inhibitor is a powerful molecular probe for dissecting complex biological pathways. harvard.edu Should this compound prove to be a selective HDAC inhibitor, it could be used to investigate the downstream consequences of inhibiting a specific HDAC isoform or subclass.

For instance, inhibiting HDACs leads to the hyperacetylation of histone and non-histone proteins, which in turn alters gene expression, cell proliferation, and apoptosis. mdpi.comacs.org By treating cells with this compound, researchers could study its effect on:

Gene Expression: Using transcriptomics (e.g., RNA-seq), one could identify the specific genes whose expression is up- or down-regulated following inhibition of the target enzyme.

Post-Translational Modifications: Western blotting or mass spectrometry-based proteomics can be used to monitor changes in the acetylation levels of specific proteins, such as histones or tubulin, providing direct evidence of target engagement in a cellular context. mdpi.com

Cellular Phenotypes: The compound could be used to explore the role of its target enzyme in pathways related to cell cycle progression, differentiation, and inflammation. mdpi.com

The development of fluorescently or radio-labeled versions of this scaffold could also create imaging probes for techniques like positron emission tomography (PET), allowing for the in vivo visualization of target enzyme distribution and engagement. nih.gov

Table 2: Potential Applications of the Scaffold in Biochemical Research

Research ApplicationMethodological ApproachPotential Outcome
Target Identification Affinity chromatography pull-down assaysIsolation and identification of specific protein binding partners.
Enzyme Inhibition Profiling In vitro enzymatic activity assaysDetermination of IC₅₀/Kᵢ values against a panel of enzymes (e.g., HDACs).
Pathway Analysis Cellular treatment followed by transcriptomics or proteomicsElucidation of biological pathways modulated by the compound.
In Vivo Imaging Synthesis of radiolabeled analogues for PET imagingVisualization of target enzyme expression and inhibitor binding in living organisms.

Computational and Theoretical Studies on 6 2 Chloro Benzoylamino Hexanoic Acid

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking simulations are computational methods used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a compound like 6-(2-Chloro-benzoylamino)-hexanoic acid, these studies would typically involve docking it into the active site of a specific protein target to predict its binding affinity (measured as a docking score in kcal/mol) and interaction patterns.

Key interactions would likely involve hydrogen bonds from the amide and carboxylic acid groups, as well as hydrophobic and halogen-bond interactions from the chlorophenyl ring and the hexyl chain. However, without published studies, it is not possible to identify specific protein targets for this compound or to provide a data table of docking scores and interacting amino acid residues. Research on other N-benzoyl amino acid derivatives has shown their potential to inhibit enzymes like DNA Methyl Transferases, but no such studies have been performed for this specific compound. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to understand the electronic properties of a molecule. These studies can determine parameters like the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential map. These parameters provide insights into the molecule's stability, reactivity, and the sites most likely to engage in intermolecular interactions.

For this compound, DFT calculations could elucidate how the electron-withdrawing chlorine atom affects the electronic character of the benzoyl ring and the reactivity of the amide bond. While studies on similar molecules like 6-chloroquinoline (B1265530) have used DFT to analyze electronic features, no such specific calculations have been published for this compound. dergipark.org.trresearchgate.net Therefore, a data table of its electronic properties (e.g., HOMO-LUMO gap, dipole moment, atomic charges) cannot be generated.

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. For a flexible molecule such as this compound, MD simulations would be crucial for exploring its conformational landscape—the collection of three-dimensional shapes the molecule can adopt in different environments (e.g., in a vacuum, in water, or near a protein). The flexible hexanoic acid chain allows for numerous possible conformations. nih.gov

These simulations could reveal the most stable (lowest energy) conformations and the dynamics of transition between them. This information is vital for understanding how the molecule might adapt its shape to fit into a protein's binding site. As no MD simulation studies for this compound have been reported, it is not possible to provide data on its dominant conformations, dihedral angle distributions, or root-mean-square deviation (RMSD) values over time.

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. For a class of related compounds, a common pharmacophore model can be developed and used as a 3D query to search large chemical databases for new, structurally diverse molecules that might have similar biological activity—a process known as virtual screening.

If a biological target for this compound were known, a pharmacophore model could be constructed based on its key interaction features: typically a hydrogen bond donor (the amide N-H), a hydrogen bond acceptor (the carbonyl and carboxyl oxygens), a hydrophobic/aromatic feature (the chlorophenyl ring), and a negative ionizable feature (the carboxylic acid). This model could then be used in virtual screening campaigns. Since no such models have been developed for this specific compound, no details on pharmacophore features or virtual screening hit rates can be provided.

Ab Initio and DFT Calculations for Reaction Mechanism Elucidation

Ab initio and DFT calculations are powerful tools for investigating the step-by-step mechanism of chemical reactions, including the structures of transition states and the associated energy barriers. For this compound, such studies could elucidate the mechanism of its synthesis, typically the formation of the amide bond between 2-chlorobenzoyl chloride and 6-aminohexanoic acid.

These calculations would provide the activation energies for each step of the reaction pathway, helping to understand the reaction kinetics. While the general mechanisms of amide bond formation have been studied computationally, rsc.orgacs.orgdur.ac.uk no studies have specifically detailed the reaction pathway, transition state geometries, or activation energy profile for the synthesis of this compound.

Applications in Chemical Biology and Advanced Materials Research

Utilization as a Core Building Block in Organic Synthesis

Organic synthesis relies on the use of versatile building blocks to construct more complex molecules. 6-(2-Chloro-benzoylamino)-hexanoic acid serves as such a scaffold, offering multiple points for chemical modification and elaboration. The presence of a carboxylic acid, a secondary amide, and an aromatic ring with a chloro-substituent provides chemists with a rich platform for creating diverse molecular architectures.

Natural products are a significant source of inspiration for the development of new therapeutic agents. However, their direct isolation can be challenging, and their structures are often too complex for large-scale synthesis. Consequently, the synthesis of natural product analogs, which retain the key pharmacophoric features while being more synthetically accessible, is a crucial area of research. nih.govnih.gov

This compound can serve as a key precursor in the synthesis of such analogs. The hexanoic acid chain can mimic a flexible portion of a natural product, while the 2-chlorobenzoyl group can act as a surrogate for a more complex aromatic or heterocyclic system. This approach allows for the systematic exploration of structure-activity relationships by modifying the core scaffold. For instance, the chloro-substituent can be replaced with other functional groups through nucleophilic aromatic substitution or cross-coupling reactions to probe interactions with biological targets.

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of large numbers of diverse compounds. nih.govnih.gov The design of these libraries often relies on a central scaffold to which various building blocks can be attached. This compound is an excellent candidate for such a scaffold.

The carboxylic acid functionality allows for the attachment of the molecule to a solid support, a common strategy in combinatorial synthesis that simplifies purification. researchgate.net From this anchor point, the secondary amide can be modified, or the aromatic ring can be further functionalized. This multi-point diversity allows for the creation of a vast library of compounds from a single core structure. The resulting libraries can then be screened for biological activity against a wide range of targets.

Scaffold FeaturePotential for Diversification
Carboxylic AcidAnchoring to solid support; Esterification; Amidation
Secondary AmideN-alkylation; Modification of the acyl group
Aromatic RingNucleophilic aromatic substitution; Cross-coupling reactions

Development of Biochemical Probes for Cellular and Proteomic Studies

Biochemical probes are essential tools for understanding complex biological processes. beilstein-journals.orgbeilstein-journals.org These molecules are designed to interact with specific cellular components, such as proteins, and report on their location, activity, or interactions. The structure of this compound provides a foundation for the development of such probes.

The 2-chlorobenzoyl moiety can serve as a recognition element, binding to a specific protein target. The hexanoic acid chain acts as a flexible linker, separating the recognition element from a reporter group. This reporter group, which can be a fluorophore, a biotin (B1667282) tag, or a photo-crosslinker, is typically attached to the carboxylic acid terminus. These probes can be used in a variety of applications, including fluorescence microscopy to visualize the subcellular localization of a target protein, or in affinity purification-mass spectrometry to identify protein binding partners.

Integration into Polymer and Surface Modification Strategies

The functionalization of polymers and surfaces is a rapidly growing field with applications ranging from biocompatible materials to advanced sensors. nih.govmdpi.com Molecules that can be readily attached to these materials to impart new properties are in high demand.

The carboxylic acid group of this compound provides a convenient handle for its covalent attachment to various polymer backbones. For example, it can be grafted onto polymers containing hydroxyl or amine groups through esterification or amidation reactions, respectively. This process can be used to modify the bulk or surface properties of the material. For instance, incorporating this molecule could enhance the hydrophobicity of a polymer or introduce specific binding sites for proteins or other biomolecules.

The creation of surfaces that can interact with biological systems in a controlled manner is a key goal in biomaterials science. This compound can be immobilized on surfaces, such as glass, gold, or silicon wafers, to create biologically active interfaces. The carboxylic acid can be used for attachment via standard surface chemistry techniques. The exposed 2-chlorobenzoyl groups can then serve as recognition sites for proteins or cells, potentially influencing cell adhesion, proliferation, or differentiation. Such functionalized surfaces have potential applications in tissue engineering, medical implants, and biosensors.

No Publicly Available Research on the Role of this compound in Fragment-Based Drug Discovery

Following a comprehensive review of available scientific literature and research databases, no specific information or published studies were found detailing the application or contribution of the chemical compound This compound to fragment-based drug discovery (FBDD) efforts.

Fragment-based drug discovery is a well-established method in pharmaceutical research for identifying lead compounds as potential drug candidates. This technique involves screening small chemical fragments that may bind weakly to a biological target. These initial hits are then progressively optimized and linked together to produce a more potent lead molecule.

While extensive research exists on the general principles and successful applications of FBDD in various therapeutic areas, searches for the specific involvement of "this compound" within this context did not yield any relevant findings. The compound is listed by some chemical suppliers for research purposes, but its specific applications in chemical biology, advanced materials, or as a fragment in drug design are not documented in the accessible scientific literature.

Therefore, it is not possible to provide an article on its contribution to fragment-based drug discovery as there is no available data to support such a discussion.

Future Research Trajectories for 6 2 Chloro Benzoylamino Hexanoic Acid

Advanced Synthetic Strategies for Stereoselective Access

The development of stereoselective synthetic routes to access specific enantiomers of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. While 6-(2-chloro-benzoylamino)-hexanoic acid itself is not chiral, derivatives possessing stereocenters could exhibit unique biological activities. Future research will likely focus on the development of asymmetric syntheses to produce such chiral analogues.

Key Research Thrusts:

Chiral Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, could enable the enantioselective synthesis of derivatives of this compound. nih.gov Research in this area would involve screening various catalyst systems to achieve high enantiomeric excess and yield.

Enzyme-Catalyzed Reactions: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes such as lipases or amidases could be employed for the kinetic resolution of racemic mixtures of chiral precursors or for the direct asymmetric synthesis of desired stereoisomers. researchgate.net

Substrate-Controlled Synthesis: Introducing chirality from a readily available chiral starting material, such as a derivative of a natural amino acid, can guide the stereochemical outcome of subsequent reactions. nih.gov This approach could be explored to synthesize optically active analogues of this compound.

A comparative table of potential stereoselective synthetic methods is presented below:

Synthetic StrategyAdvantagesPotential Challenges
Chiral Catalysis High efficiency, potential for broad substrate scope.Catalyst cost and sensitivity, optimization of reaction conditions.
Enzyme-Catalyzed Reactions High enantioselectivity, mild reaction conditions, environmentally friendly.Enzyme stability and availability, substrate specificity.
Substrate-Controlled Synthesis Predictable stereochemical outcome, use of readily available starting materials.May require longer synthetic routes.

Integration into High-Throughput Screening Platforms for Novel Biological Activities

High-throughput screening (HTS) is a powerful tool in drug discovery and chemical biology for rapidly assessing the biological activity of large numbers of compounds. nih.gov Integrating this compound and its derivatives into HTS campaigns could uncover novel pharmacological properties.

Potential Screening Campaigns:

Antimicrobial and Antifungal Activity: Given that some N-benzoyl amino acid derivatives have shown growth-inhibitory activity in microbial screens, this compound could be tested against a diverse panel of bacteria and fungi. nih.gov

Enzyme Inhibition Assays: The structural motifs of this compound, including the amide bond and the chlorinated benzene (B151609) ring, suggest it could be a candidate for inhibiting various enzymes, such as proteases or kinases. HTS assays for a wide range of enzymatic targets could be employed.

Cell-Based Assays: Screening the compound in various cell-based assays could reveal effects on cell proliferation, apoptosis, or specific signaling pathways, potentially identifying novel anticancer or immunomodulatory activities.

The following table outlines a potential HTS workflow for this compound:

Screening StageDescriptionKey Technologies
Primary Screen Initial testing of the compound at a single concentration against a large number of targets.Automated liquid handling, plate readers (fluorescence, luminescence, absorbance).
Dose-Response Analysis Testing active compounds from the primary screen at multiple concentrations to determine potency (e.g., IC50).Serial dilution automation, advanced data analysis software.
Secondary and Confirmatory Assays Further validation of hits using different assay formats or orthogonal techniques.Cell imaging, mass spectrometry-based assays.

Exploration of Novel Bioconjugation Chemistries for Targeted Delivery

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a key strategy for targeted drug delivery, diagnostics, and the development of research tools. wikipedia.org The carboxylic acid group of this compound provides a convenient handle for conjugation to various biomolecules.

Future Bioconjugation Research:

Polymer Conjugates: Attaching the compound to biocompatible polymers, such as polyethylene (B3416737) glycol (PEG), could improve its pharmacokinetic properties.

Protein and Antibody Conjugates: Conjugation to proteins or antibodies that target specific cells or tissues could enable targeted delivery, potentially enhancing therapeutic efficacy while reducing off-target effects. youtube.com The amide bond formation is a common strategy for such conjugations. biosyn.com

Nanoparticle Functionalization: The compound could be used to functionalize the surface of nanoparticles, creating novel materials for drug delivery or imaging applications.

The table below summarizes common bioconjugation strategies applicable to this compound:

Conjugation PartnerLinkage ChemistryPotential Application
Polymers (e.g., PEG) Amide bond formation (EDC/NHS coupling)Improved solubility and circulation half-life.
Proteins/Antibodies Amide bond formation, maleimide (B117702) chemistry (if a thiol is introduced)Targeted drug delivery, diagnostics.
Nanoparticles Carbodiimide (B86325) chemistry, ligand exchangeDrug delivery systems, imaging agents.

Development of Advanced Analytical Workflows for In Situ Monitoring of Reactions

Real-time, in situ monitoring of chemical reactions provides valuable kinetic and mechanistic information that can be used to optimize reaction conditions and ensure process safety and efficiency. magritek.com Future research could focus on developing and applying advanced analytical techniques to monitor the synthesis of this compound and its derivatives.

Analytical Techniques for In Situ Monitoring:

Spectroscopic Methods: Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to track the disappearance of reactants and the appearance of products in real-time.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Process NMR allows for the quantitative monitoring of reaction progress without the need for sample workup. magritek.com

Mass Spectrometry: Techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) can enable high-throughput reaction screening and analysis. semanticscholar.org

This table outlines the strengths of various in situ monitoring techniques:

Analytical TechniqueInformation ProvidedAdvantages
FTIR/Raman Spectroscopy Functional group changes, reaction kinetics.Non-invasive, real-time data acquisition.
Process NMR Quantitative concentration changes of reactants, intermediates, and products.Highly specific and quantitative, no calibration required for relative quantification.
Mass Spectrometry Identification of products and byproducts, reaction kinetics.High sensitivity and specificity, suitable for complex mixtures.

Computational-Guided Rational Design for Enhanced Specificity

Computational modeling and simulation are indispensable tools in modern drug discovery and materials science, enabling the rational design of molecules with desired properties. mdpi.com Applying these methods to this compound could guide the design of new analogues with enhanced biological specificity and potency.

Computational Approaches:

Molecular Docking: If a biological target for this compound is identified, molecular docking can be used to predict its binding mode and affinity, and to design modifications that improve these interactions.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of analogues with their biological activity, providing insights for the design of more potent compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interactions between the compound and its target, helping to understand the binding mechanism and the role of conformational changes. unibo.it

The following table summarizes the application of computational methods in the rational design of this compound derivatives:

Computational MethodApplicationExpected Outcome
Molecular Docking Predict binding pose and affinity to a biological target.Identification of key interactions, guidance for structural modifications.
QSAR Correlate chemical structure with biological activity.Predictive models for designing more active compounds.
Molecular Dynamics Simulations Simulate the dynamic behavior of the compound-target complex.Understanding of binding stability and conformational changes.

By pursuing these future research trajectories, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries in medicine, biotechnology, and materials science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.